![molecular formula C8H8BrN3O2 B13055782 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromine atom at the 7th position, a propyl group at the 3rd position, and an isoxazolo[4,5-D]pyridazin-4(5H)-one core structure, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a brominated pyridazine derivative with a propyl-substituted isoxazole can yield the target compound through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1H-pyrazolo[4,3-c]pyridine: Another brominated heterocyclic compound with similar structural features.
5-Benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles: Compounds with a pyridazine core and various substituents.
Uniqueness
7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one stands out due to its specific combination of a bromine atom, a propyl group, and an isoxazolo[4,5-D]pyridazin-4(5H)-one core.
Propriétés
Formule moléculaire |
C8H8BrN3O2 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
7-bromo-3-propyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C8H8BrN3O2/c1-2-3-4-5-6(14-12-4)7(9)10-11-8(5)13/h2-3H2,1H3,(H,11,13) |
Clé InChI |
QWJZUCVNTSLOQT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC2=C1C(=O)NN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055704.png)
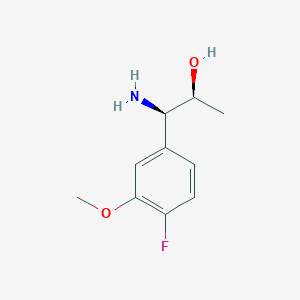
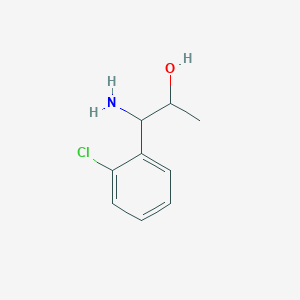
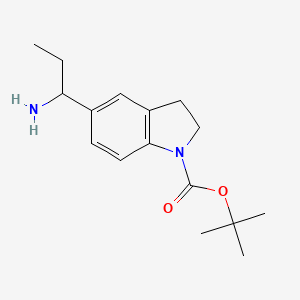
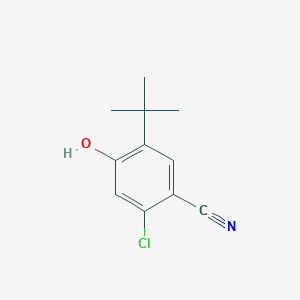
![(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055722.png)
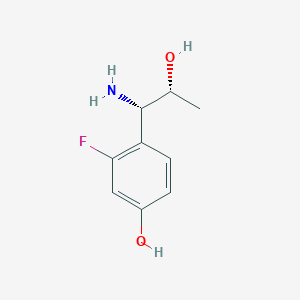

![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)
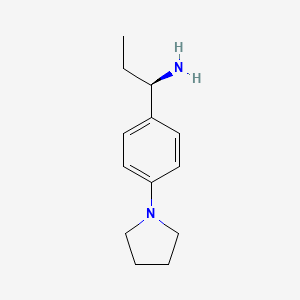

![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
